1-BROMO-1-CHLORO-1-PROPENE

Description

Contextualization of Halogenated Propenes in Contemporary Organic Chemistry

Halogenated propenes, a subgroup of halogenated alkenes, are recognized for their versatile applications in synthetic chemistry. scbt.com The presence of a halogen on the propene framework significantly influences the molecule's reactivity, making these compounds valuable intermediates for creating more complex molecules. scbt.comnumberanalytics.com They are employed in the synthesis of a wide array of products, including pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comontosight.ai The carbon-halogen bond is a key feature, allowing for a variety of chemical transformations. scbt.com Research has focused on the mutagenic effects of certain halogenated propenes, indicating that the position and type of halogen can greatly affect their biological activity. nih.gov For example, 2,3-dibromopropene (B1205560) and 2-bromo-3-chloropropene (B93708) have shown mutagenic properties. nih.gov

Unique Chemical Features and Reactivity of 1-Bromo-1-chloro-1-propene

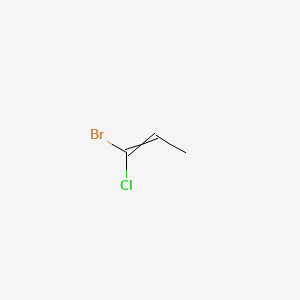

This compound is a halogenated alkene with the chemical formula C₃H₄BrCl. ontosight.ai It is a colorless to pale yellow liquid and is characterized by the presence of both a bromine and a chlorine atom on the same carbon of the double bond. ontosight.ai This geminal dihalide structure, combined with the different electronegativities of bromine and chlorine, results in unique reactivity. The compound exists as (E) and (Z) stereoisomers due to the restricted rotation around the double bond. nih.govncats.ioncats.io

The presence of two different halogens makes this compound a highly reactive intermediate for various chemical reactions, including addition and substitution reactions. ontosight.ai Its utility is demonstrated in its role as an intermediate in the synthesis of pharmaceuticals like anesthetics and sedatives, as well as in the production of pesticides and fine chemicals such as dyes. ontosight.ai

Below is a table summarizing some of the key chemical properties of this compound:

| Property | Value | Source(s) |

| Molecular Formula | C₃H₄BrCl | ontosight.ainih.govguidechem.com |

| Molecular Weight | 155.42 g/mol | nih.govguidechem.comnih.gov |

| Boiling Point | 129-131°C | ontosight.ai |

| Density | 1.63 g/cm³ at 20°C | ontosight.ai |

| Appearance | Colorless to pale yellow liquid | ontosight.ai |

| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol (B145695) and ether. | ontosight.ai |

Overview of Advanced Academic Research Avenues for Halogenated Alkenes

Halogenated alkenes, including this compound, are at the forefront of various advanced research areas in organic chemistry. Their unique electronic and steric properties make them valuable substrates in a multitude of synthetic transformations.

One of the most significant research avenues is their application in cross-coupling reactions . Vinylic halides are popular substrates for reactions like Suzuki, Stille, and Heck couplings, which are powerful methods for forming carbon-carbon bonds. organic-chemistry.orgresearchgate.net These reactions allow for the construction of complex molecular architectures from simpler precursors.

The development of new synthetic methodologies continues to be a major focus. Researchers are exploring milder and more efficient ways to synthesize vinylic halides and geminal dihalides. organic-chemistry.orgresearchgate.net For instance, methods using triphenyl phosphite-halogen-based reagents have been developed to produce these compounds under gentle conditions, which is advantageous for preserving other functional groups within the molecule. organic-chemistry.org

Furthermore, stereoselective halogenation is a critical area of research. nih.gov The ability to control the three-dimensional arrangement of atoms is crucial in the synthesis of pharmaceuticals and natural products where specific stereoisomers are required for biological activity. nih.govnih.gov The development of catalytic enantioselective methods for the halogenation of alkenes is a challenging but highly rewarding field. nih.gov

The study of reaction mechanisms involving halogenated alkenes also remains an active area. Understanding the pathways of reactions, such as the formation of halonium ions in halogenation reactions or the behavior of these compounds in radical reactions, is essential for optimizing existing methods and designing new transformations. masterorganicchemistry.comresearchgate.net

Finally, halogenated compounds are instrumental in the synthesis of advanced materials . Their incorporation into polymers can impart desirable properties such as flame retardancy and chemical resistance. scbt.com

Structure

3D Structure

Properties

CAS No. |

67939-54-2 |

|---|---|

Molecular Formula |

C3H4BrCl |

Molecular Weight |

155.42 g/mol |

IUPAC Name |

(Z)-1-bromo-1-chloroprop-1-ene |

InChI |

InChI=1S/C3H4BrCl/c1-2-3(4)5/h2H,1H3/b3-2+ |

InChI Key |

XSOMCPNEAAAZNZ-NSCUHMNNSA-N |

SMILES |

CC=C(Cl)Br |

Isomeric SMILES |

C/C=C(/Cl)\Br |

Canonical SMILES |

CC=C(Cl)Br |

Other CAS No. |

67939-54-2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Bromo 1 Chloro 1 Propene

Regio- and Stereoselective Synthesis Pathways

The precise placement of bromine and chlorine atoms on the propene backbone, along with the control of the double bond geometry (E/Z isomerism), is a key challenge in synthesizing 1-bromo-1-chloro-1-propene. Modern synthetic strategies have been developed from a range of precursors to address this challenge effectively.

Synthesis via Controlled Halogenation of Propene Derivatives

The direct halogenation of propene with sources of both bromine and chlorine can, in principle, yield this compound. ncats.io However, this approach often suffers from a lack of regioselectivity, leading to a mixture of halogenated propanes and other propene isomers. Achieving the desired 1,1-dihalo-1-alkene structure requires carefully controlled reaction conditions.

Radical-mediated gas-phase chlorination and bromination are industrial methods for producing halopropenes. researchgate.net For instance, the hydrobromination of propene using an ozonide catalyst has been patented as an effective method for producing 1-bromopropene. While not directly yielding the target compound, this demonstrates a catalytic approach to control regioselectivity in the halogenation of propene. The challenge remains in the selective sequential or simultaneous addition of two different halogens to the same carbon of the double bond.

Strategies from Alkyne Precursors

A more elegant and controlled route to this compound starts with propyne (B1212725). This method involves the addition of hydrogen halides or other halogen sources across the triple bond. Such addition reactions are often highly atom-economical, a key principle of green chemistry. acs.org

A significant advancement is the catalyst-free 1,2-trans-dihalogenation of alkynes. This can be achieved by using a combination of an N-halosuccinimide (NXS) as the electrophilic halogen source and an alkali metal halide (MX) for the second halogen. grafiati.com For the synthesis of this compound, this could involve the reaction of propyne with a reagent combination like N-chlorosuccinimide (NCS) and lithium bromide (LiBr), or N-bromosuccinimide (NBS) and lithium chloride (LiCl), which generates the reactive intermediate bromine chloride (BrCl) in situ. grafiati.com This method generally proceeds with high regio- and stereoselectivity, favoring the trans-addition product. grafiati.com

Another related strategy is the homolytic hydrobromination of alkynes with hydrogen bromide, which provides a pathway to stereoselectively synthesize bromoalkenes. google.com The choice of reagents and conditions is crucial for controlling the addition to yield the desired this compound over other possible isomers.

Preparation via Allylic Halide Intermediates

Allylic halides, such as 3-chloro-1-propene (allyl chloride), serve as versatile starting materials for the synthesis of this compound through a multi-step process. A common strategy involves the initial addition of a halogen across the double bond of the allylic halide to form a trihalopropane, followed by a selective dehydrohalogenation step.

For example, the reaction of allyl chloride with bromine (Br₂) would yield 1,2-dibromo-3-chloropropane (B7766517). Subsequent treatment of this trihalopropane with a base can induce elimination of a hydrogen halide (HBr or HCl). The regioselectivity of this elimination is key to forming the desired product. Base-induced dehydrohalogenation of 1,2-dibromo-3-chloropropane has been shown to produce intermediates like 2-bromo-3-chloropropene (B93708). chemicalbook.com By carefully selecting the base and reaction conditions, the elimination can be directed to yield this compound. Similarly, starting with allyl bromide and adding chlorine would produce 1,2-dichloro-3-bromopropane, which can also undergo dehydrohalogenation. The dehydrohalogenation of 1,2-dihalopropanes with alcoholic potassium hydroxide (B78521) (KOH) is a known method for producing haloalkenes like bromopropenes. doubtnut.com

This pathway's effectiveness hinges on the ability to control the two key steps: the initial regioselective halogenation of the allylic halide and the subsequent regioselective elimination from the resulting trihalopropane.

Stereochemical Control in E/Z Isomer Generation

The geometry of the double bond in this compound is defined as either E (entgegen, opposite) or Z (zusammen, together), based on the Cahn-Ingold-Prelog (CIP) priority rules. sielc.com For this compound, bromine has a higher priority than chlorine, and the ethyl group has a higher priority than the implicit hydrogen on the second carbon. The relative orientation of the high-priority groups (bromine and the ethyl group) determines the E/Z designation. The E-isomer is generally the more thermodynamically stable configuration due to reduced steric hindrance between the bulky halogen atoms.

Stereocontrol is often achieved by starting with alkyne precursors. The 1,2-trans-dihalogenation of propyne using in situ generated BrCl typically results in the preferential formation of the E-isomer due to the anti-addition mechanism across the triple bond. grafiati.com Similarly, the iodobromination of internal alkynes has been shown to be highly stereoselective, yielding (E)-1-bromo-2-iodoalkenes. chemicalbook.com These methodologies highlight how the mechanism of the addition reaction to an alkyne can be exploited to control the stereochemical outcome of the final product. Isomerization between the cis (Z) and trans (E) forms of related compounds like 1-bromo-1-propene (B1584524) can also occur, indicating that reaction conditions must be carefully managed to preserve the desired isomer. google.com

Novel Reagents and Catalytic Systems in Synthesis

Modern synthetic routes increasingly rely on novel reagents and catalysts to improve efficiency, selectivity, and safety.

| Reagent/Catalyst System | Precursor Type | Reaction Type | Key Advantage |

| NXS / LiX' (e.g., NBS/LiCl) | Alkyne | In situ generation of X-X' (e.g., BrCl) | Catalyst-free, high regio- and stereoselectivity. grafiati.com |

| Ozonide Catalysts | Propene Derivative | Hydrohalogenation | Patented method for efficient production of haloalkenes. |

| Bismuth Trichloride (B1173362) (BiCl₃) | Allylic Halide | Hydrohalogenation | Catalyzes addition of HBr to allyl chloride. |

| Palladium Complexes (e.g., Pd₂(dba)₃/dppb) | Halo-substituted Alkyne | Hydrogenation | High stereoselectivity for (Z)- or (E)-alkenes. |

| Gold Catalysts | Alkyne | Hydrochlorination | Effective for hydrohalogenation reactions. grafiati.com |

The use of N-halosuccinimides in combination with lithium halides represents a significant advance, allowing for the generation of mixed dihalogens like BrCl under mild, catalyst-free conditions. grafiati.com This avoids the handling of highly toxic and reactive gases like pure BrCl. For reactions involving propene derivatives, specialized catalysts like ozonides have been developed to enhance regioselectivity. In the transformation of allylic halides, metal catalysts such as bismuth trichloride have been employed to facilitate additions across the double bond. Furthermore, sophisticated palladium and gold catalysts have demonstrated remarkable control in the transformation of alkynes, enabling highly stereoselective syntheses. grafiati.com

Green Chemistry Principles in Synthetic Approaches

The synthesis of this compound is increasingly being viewed through the lens of green chemistry, which aims to design chemical processes that are environmentally benign.

Key Green Chemistry Principles in Synthesis:

Atom Economy: Synthetic routes starting from alkynes via addition reactions are inherently more atom-economical than substitution or elimination pathways, as all atoms of the reactants are incorporated into the final product, minimizing waste. acs.org

Use of Catalysis: Employing catalysts, such as the ozonide or metal-based systems mentioned, is preferable to using stoichiometric reagents. Catalysts are used in small amounts and can be recycled, reducing waste and often enabling reactions under milder, more energy-efficient conditions.

Safer Reagents: The development of methods that generate hazardous reagents like BrCl in situ from safer, solid precursors (NBS and LiCl) is a prime example of designing for safer chemistry. grafiati.com This avoids the transportation and handling of highly toxic substances.

Prevention of Waste: By designing highly regio- and stereoselective reactions, chemists can prevent the formation of unwanted isomers and byproducts. This reduces the need for costly and wasteful purification steps and maximizes the conversion of starting materials into the desired product.

The patented hydrobromination of propene, noted for its environmental friendliness and operational safety, and the catalyst-free dihalogenation of alkynes are examples of how green chemistry principles are being practically applied to the synthesis of halogenated propenes. grafiati.com

Isomer-Specific Isolation and Purification Techniques

The synthesis of this compound typically results in a mixture of its geometric isomers, (E)-1-bromo-1-chloro-1-propene and (Z)-1-bromo-1-chloro-1-propene. The restricted rotation around the carbon-carbon double bond gives rise to this E/Z isomerism. savemyexams.com The spatial arrangement of the bromine, chlorine, and methyl groups relative to the double bond defines the E (entgegen, opposite) and Z (zusammen, together) configurations. docbrown.info The isolation and purification of these individual stereoisomers are critical for stereoselective reactions and for characterizing their distinct physical and spectroscopic properties. Several laboratory techniques are employed to separate these isomers, primarily leveraging chromatography and distillation.

Chromatographic Separation Methods

Chromatography is a cornerstone technique for the isolation and purification of organic compounds, and it is particularly effective for separating geometric isomers. ncert.nic.in Gas chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most relevant methods for this compound.

Gas Chromatography (GC)

Gas chromatography is a powerful analytical tool for separating volatile compounds. The separation of cis/trans isomers of halogenated propenes on a GC column is a well-established method. chrom-china.com For this compound, which is expected to be volatile, GC can be used both for analytical determination of the E/Z isomer ratio and for preparative-scale separation to obtain pure samples of each isomer.

The choice of the stationary phase is critical for achieving baseline resolution of the isomers. rsc.org Capillary columns with phases of varying polarity can be tested to optimize separation. For instance, stationary phases like star-poly(ε-caprolactone) have demonstrated high resolving capability for various positional and geometric isomers. rsc.org

Interactive Table: GC Separation Parameters for Isomers

| Parameter | Description | Relevance to this compound |

|---|---|---|

| Stationary Phase | The material inside the column that interacts with the analytes. Polarity is a key factor. | A mid-polarity phase, such as one containing phenyl or cyano groups, or specialized phases like star-PCL, would likely be effective. rsc.org |

| Column Type | Typically a capillary column for high resolution. | High-efficiency capillary columns (e.g., 30m length, 0.25mm ID) are standard for isomer separation. chrom-china.com |

| Temperature Program | The temperature profile of the GC oven during the run. | An optimized temperature gradient is crucial to ensure sharp peaks and good resolution between the E and Z isomers. rsc.org |

| Carrier Gas | An inert gas (e.g., Helium, Nitrogen) that carries the sample through the column. | The linear velocity of the carrier gas must be optimized for maximum column efficiency. chrom-china.com |

High-Performance Liquid Chromatography (HPLC)

HPLC is another effective technique, particularly for preparative-scale separations where larger quantities of pure isomers are required. A reverse-phase (RP) HPLC method has been specifically described for the analysis and isolation of this compound. sielc.com This method is scalable and can be adapted for preparative separations to isolate impurities or the isomers themselves. sielc.com

Interactive Table: HPLC Purification Method for this compound

| Parameter | Condition | Source |

|---|---|---|

| Column | Newcrom R1 | sielc.com |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid | sielc.com |

| Mode | Reverse Phase (RP) | sielc.com |

| Application | Analytical and preparative separation | sielc.com |

For applications compatible with Mass Spectrometry (MS), the phosphoric acid in the mobile phase can be substituted with formic acid. sielc.com

Fractional Distillation

In the synthesis of related haloalkenes, such as (E)-1-bromo-3-chloroprop-1-ene, careful fractional distillation under reduced pressure was essential to obtain the pure product. acs.org This suggests that fractional distillation is a potentially effective, albeit challenging, method for enriching or isolating the isomers of this compound, especially if there is a significant enough difference in their volatilities.

Purity Analysis

Following any purification attempt, the isomeric purity of the isolated fractions must be confirmed. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this analysis. By integrating the distinct signals corresponding to the protons or carbons of the E and Z isomers, their relative ratio in a sample can be accurately determined. Gas chromatography is also used to assess the purity of the separated isomers, often showing two distinct peaks for the E and Z forms.

Elucidation of Reaction Mechanisms and Reactivity Profiles of 1 Bromo 1 Chloro 1 Propene

Nucleophilic Substitution Reactions at the Vinylic Carbon

Nucleophilic substitution at a vinylic carbon, where the carbon is part of a double bond, is generally more difficult than at a saturated sp³-hybridized carbon. libretexts.org The increased s-character of the sp² orbital leads to a stronger carbon-halogen bond, and the electron density of the π-bond can repel the incoming nucleophile. libretexts.orgstackexchange.com

Vinylic halides are typically unreactive towards the classic S(_N)2 mechanism because the backside attack pathway is blocked by the molecular structure. libretexts.orglibretexts.org Instead, nucleophilic substitution on vinylic halides like 1-bromo-1-chloro-1-propene can proceed through mechanisms such as the addition-elimination or elimination-addition (benzyne-type) pathways. The addition-elimination mechanism involves the initial attack of a nucleophile on the double bond to form a carbanionic intermediate, followed by the elimination of a halide ion to restore the double bond. The presence of electron-withdrawing groups can stabilize the carbanionic intermediate, facilitating this pathway.

In this compound, the two different halogens present distinct leaving group abilities. The strength of the carbon-halogen bond decreases in the order C-Cl > C-Br > C-I. chemguide.co.uk Consequently, the bromide ion is a better leaving group than the chloride ion.

This difference in leaving group ability is a critical factor in determining the reaction pathway and product distribution in nucleophilic substitution reactions. When this compound is subjected to nucleophilic attack, the C-Br bond is more likely to be cleaved than the C-Cl bond. Therefore, reactions are expected to show selectivity, with the bromine atom being preferentially substituted by the incoming nucleophile. The relative reactivity of halogens as leaving groups generally follows the trend I > Br > Cl > F. chemguide.co.uk

Electrophilic Addition Reactions Across the Carbon-Carbon Double Bond

The carbon-carbon double bond in this compound is a region of high electron density, making it susceptible to attack by electrophiles. youtube.com Electrophilic addition reactions involve the breaking of the π-bond and the formation of two new single bonds.

The regioselectivity of electrophilic additions to unsymmetrical alkenes is often governed by Markovnikov's rule, which states that the electrophile (typically H⁺) adds to the carbon atom of the double bond that has the greater number of hydrogen atoms. lumenlearning.comextramarks.com This rule is based on the formation of the more stable carbocation intermediate. lumenlearning.com

In the case of this compound, the addition of an electrophile like H⁺ from HBr would lead to two possible carbocation intermediates. The stability of these intermediates is influenced by the inductive and resonance effects of the halogen atoms and the methyl group. Halogens are electron-withdrawing inductively but can be electron-donating through resonance. The precise outcome depends on the balance of these electronic effects and the specific reaction conditions. For the addition of HBr to propene, 2-bromopropane (B125204) is the major product, following Markovnikov's rule. youtube.com However, in the presence of peroxides, the reaction can proceed via a free-radical mechanism, leading to the anti-Markovnikov product, 1-bromopropane (B46711). extramarks.comquora.com

Stereoselectivity refers to the spatial arrangement of the atoms in the product. Electrophilic additions can be syn-additions (where both new bonds form on the same face of the double bond) or anti-additions (where they form on opposite faces). masterorganicchemistry.com The stereochemical outcome is dependent on the reaction mechanism. For example, the addition of halogens like Br₂ typically proceeds through a cyclic halonium ion intermediate, resulting in anti-addition. libretexts.orglasalle.edu

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. This compound, with its two distinct vinylic halide moieties, is an excellent substrate for selective cross-coupling reactions.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound, such as a boronic acid or boronic ester. fishersci.co.uklibretexts.orgwikipedia.org This reaction is widely used due to its mild conditions and tolerance of a wide range of functional groups. fishersci.co.uk

The general catalytic cycle involves three main steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organic group from the boron atom to the palladium complex, and reductive elimination to form the final product and regenerate the Pd(0) catalyst. libretexts.orgwikipedia.org

A key aspect of using this compound in Suzuki-Miyaura coupling is the potential for selective reaction at either the C-Br or C-Cl bond. The relative reactivity of organohalides in the oxidative addition step typically follows the order R-I > R-Br > R-OTf >> R-Cl. fishersci.co.ukwikipedia.org This pronounced difference in reactivity allows for the selective coupling at the more reactive C-Br bond, leaving the C-Cl bond intact for subsequent transformations. This selective reactivity makes gem-dihaloolefins valuable substrates for tandem and modular synthetic strategies. nih.govnih.gov By carefully choosing the catalyst, ligands, and reaction conditions, chemists can control which halogen participates in the coupling reaction.

Below is an interactive data table summarizing typical conditions for a selective Suzuki-Miyaura coupling reaction involving a substrate similar to this compound, where the C-Br bond is selectively coupled.

| Parameter | Condition | Purpose/Comment |

|---|---|---|

| Substrate | This compound | The organohalide electrophile. |

| Coupling Partner | Arylboronic Acid (e.g., Phenylboronic acid) | The organoboron nucleophile. |

| Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine (B1218219) ligand | Palladium(0) source to initiate the catalytic cycle. nih.gov |

| Base | Aqueous Na₂CO₃, K₂CO₃, or CsF | Activates the boronic acid for transmetalation. nih.gov |

| Solvent | Toluene, Dioxane, or DMF/Water mixtures | To dissolve reactants and facilitate the reaction. |

| Temperature | 80-100 °C | Sufficient energy to overcome the activation barrier. |

| Expected Outcome | Selective coupling at the C-Br bond | Forms a 1-aryl-1-chloro-1-propene derivative. |

Heck and Sonogashira Coupling Adaptations

The Heck and Sonogashira reactions are powerful palladium-catalyzed cross-coupling methods for the formation of carbon-carbon bonds. While specific adaptations for this compound are not extensively documented in publicly available literature, its reactivity can be inferred from the general principles of these reactions with similar vinyl halides.

The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.org For this compound, the greater reactivity of the C-Br bond compared to the C-Cl bond would likely dominate, allowing for selective coupling at the bromine-bearing carbon. The reaction mechanism is understood to proceed through a Pd(0)/Pd(II) catalytic cycle. wikipedia.org The choice of catalyst, ligands, base, and solvent can be tailored to optimize the reaction conditions. organic-chemistry.org

The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide, utilizing a palladium catalyst and a copper(I) co-catalyst in the presence of a base, typically an amine that can also serve as the solvent. wikipedia.orgorganic-chemistry.org Similar to the Heck reaction, the reaction with this compound would be expected to occur preferentially at the C-Br bond. The reaction is generally carried out under mild conditions, often at room temperature. wikipedia.org Copper-free Sonogashira protocols have also been developed. wikipedia.org

Table 1: General Parameters for Heck and Sonogashira Reactions

| Parameter | Heck Reaction | Sonogashira Reaction |

| Substrate | Unsaturated Halide (e.g., this compound) & Alkene | Unsaturated Halide (e.g., this compound) & Terminal Alkyne |

| Catalyst | Palladium complex (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) | Palladium complex (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) |

| Co-catalyst | None | Copper(I) salt (e.g., CuI) |

| Base | Amine (e.g., Et₃N) or inorganic base (e.g., K₂CO₃) | Amine (e.g., Et₃N, piperidine) |

| Solvent | Polar aprotic (e.g., DMF, NMP) or non-polar (e.g., toluene) | Amine base, THF, or DMF |

Other Transition Metal-Mediated Transformations (e.g., Ni-catalyzed)

Nickel-catalyzed cross-coupling reactions have emerged as a powerful alternative to palladium-catalyzed methods, often offering unique reactivity and the ability to activate less reactive C-Cl bonds. squarespace.com For this compound, nickel catalysts could potentially enable selective coupling at either the C-Br or C-Cl bond, depending on the reaction conditions and the ligand employed. escholarship.org

Radical Reactions and Mechanistic Insights

The presence of a double bond and halogen atoms makes this compound susceptible to radical reactions, particularly radical addition across the double bond. The addition of radicals to alkenes is a chain reaction involving initiation, propagation, and termination steps.

In the presence of a radical initiator, such as a peroxide, a radical species (e.g., a bromine radical from HBr) can add to the double bond of this compound. libretexts.org The regioselectivity of this addition is governed by the stability of the resulting carbon radical intermediate. The initial addition of a bromine radical to propene, for instance, leads to the formation of the more stable secondary radical. libretexts.org For this compound, the addition of a radical would likely lead to the formation of a radical intermediate on the carbon adjacent to the halogen-substituted carbon.

The addition of hydrogen bromide to 1-bromopropene in the presence of peroxides proceeds via a radical mechanism to give 1,2-dibromopropane. acs.org A similar anti-Markovnikov addition would be expected for the radical addition of HBr to this compound.

Table 2: General Steps in Radical Addition to an Alkene

| Step | Description |

| Initiation | Formation of initial radical species (e.g., from a peroxide initiator). |

| Propagation | Addition of the radical to the alkene double bond to form a new radical intermediate, followed by reaction of this intermediate with a neutral molecule to generate the product and a new radical. |

| Termination | Combination of two radical species to form a stable, non-radical product. |

Elimination Reactions and Competing Pathways

This compound can undergo elimination reactions to form alkynes, although this is less common for vinyl halides compared to alkyl halides. The two primary mechanisms for elimination reactions are the E1 (unimolecular) and E2 (bimolecular) pathways. libretexts.org

The E2 mechanism is a concerted, one-step process where a base removes a proton from a carbon adjacent to the leaving group, and the leaving group departs simultaneously to form a double or triple bond. lumenlearning.com This mechanism is favored by strong, sterically hindered bases and requires an anti-periplanar arrangement of the proton and the leaving group.

The E1 mechanism is a two-step process involving the initial formation of a carbocation intermediate, followed by the removal of a proton by a base to form the multiple bond. libretexts.org This pathway is more common for tertiary and some secondary alkyl halides in the presence of a weak base or in a protic solvent. libretexts.org

For this compound, the E2 pathway would be more likely, given the vinylic nature of the halides. However, the reactivity would be significantly lower than that of a corresponding alkyl halide. Competing substitution reactions (SN1 and SN2) are also possible, particularly with less hindered substrates and nucleophilic, non-basic reagents. libretexts.org The choice of base, solvent, and temperature can influence the competition between elimination and substitution pathways. libretexts.org

Isomerization Studies and Interconversion Dynamics

The presence of a double bond in this compound allows for the existence of geometric isomers, namely the (E) and (Z) isomers. The interconversion between these isomers can be induced by thermal or photochemical means.

Thermal Isomerization

Photochemical Isomerization

Photochemical isomerization is another method to achieve interconversion between (E) and (Z) isomers. This process involves the excitation of the molecule to an excited electronic state upon absorption of light. In the excited state, the barrier to rotation around the double bond is significantly lower, allowing for facile isomerization. Upon relaxation back to the ground state, a mixture of both isomers can be obtained. This method is a common way to control the stereochemistry of double bonds in molecules. pageplace.de The specific wavelengths of light required and the quantum yields of isomerization would be dependent on the electronic structure of the this compound isomers.

Catalyzed Isomerization Mechanisms of this compound

The isomerization of alkenes, including halogenated propenes like this compound, can be significantly influenced by the presence of a catalyst. Catalysts provide an alternative reaction pathway with a lower activation energy, thereby increasing the rate at which geometric isomers (E/Z) interconvert. While specific research on the catalyzed isomerization of this compound is not extensively detailed in the available literature, the general principles of alkene isomerization catalyzed by transition metals and other agents can be applied to understand the potential mechanisms.

Transition metal complexes are widely employed as catalysts for alkene isomerization. sdsu.edunih.gov These reactions typically involve the formation of a metal-alkene complex, followed by a series of steps that lead to the repositioning of the double bond or a change in stereochemistry. Common catalysts include complexes of ruthenium, rhodium, palladium, iridium, and cobalt. nih.govorganic-chemistry.org

One of the most common mechanisms for alkene isomerization catalyzed by transition metals is the hydride addition-elimination mechanism . This process can be broken down into the following general steps:

Formation of a Metal Hydride Species: The active catalyst is often a metal hydride complex, which can be formed in situ from a precatalyst.

Coordination of the Alkene: The alkene, in this case, this compound, coordinates to the metal center.

Hydride Insertion (Hydrometallation): The metal hydride adds across the double bond of the coordinated alkene. For this compound, this would result in a metal-alkyl intermediate.

Rotation and Re-arrangement: Rotation around the newly formed carbon-carbon single bond can occur in the metal-alkyl intermediate.

β-Hydride Elimination (Dehydrometallation): A hydrogen atom from a carbon adjacent to the metal-bearing carbon is eliminated and transferred back to the metal center, reforming a metal hydride and releasing the isomerized alkene. This step can result in the formation of either the E or Z isomer.

Another potential pathway is the π-allyl mechanism . This is particularly relevant for catalysts that can abstract an allylic proton. The general steps are:

Oxidative Addition/C-H Activation: The metal catalyst activates an allylic C-H bond, leading to the formation of a π-allyl metal complex.

Isomeric Rearrangement: The π-allyl complex can exist in different isomeric forms.

Reductive Elimination: The metal center is reductively eliminated, and a proton is transferred back to the organic framework, resulting in an isomerized alkene.

The choice of catalyst and ligand plays a crucial role in determining the selectivity of the isomerization reaction. nih.gov For instance, certain ruthenium complexes have shown high selectivity for the formation of (E)-internal alkenes from terminal alkenes. sdsu.edunih.gov Similarly, cobalt complexes, in combination with specific ligands, can control the regio- and stereoselectivity of alkene isomerization. nih.gov For example, the use of Xantphos as a ligand with a cobalt catalyst can lead to the thermodynamically most stable isomer, while DPEphos can be used to selectively isomerize terminal alkenes over one position. nih.gov

While detailed experimental data on the catalyzed isomerization of this compound is scarce, the reactivity of this compound would likely be influenced by the steric and electronic effects of the bromine and chlorine substituents on the double bond. These bulky and electronegative halogens could affect the coordination of the alkene to the metal center and influence the regioselectivity of hydride insertion and elimination steps.

The following table summarizes some common catalyst types and their general applicability to alkene isomerization, which could be explored for this compound.

| Catalyst Type | General Ligands | Mechanistic Pathway | Potential Selectivity |

| Ruthenium Complexes | Phosphines, N-heterocyclic carbenes | Hydride addition-elimination | High (E)-selectivity |

| Cobalt Complexes | B-diketiminate, Pincer ligands | Hydride or π-allyl mechanisms | Tunable for (Z) or (E) isomers |

| Palladium Complexes | Phosphine ligands (e.g., 2-PyPPh2) | Hydride addition-elimination | High trans-selectivity |

| Chromium Catalysts | Various | Not specified | Can yield thermodynamically stable isomers |

Further research is necessary to elucidate the specific catalysts and reaction conditions that would be most effective for the controlled isomerization of this compound and to determine the precise mechanistic pathways involved.

Advanced Spectroscopic and Spectrometric Characterization for Structural and Mechanistic Investigations

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for elucidating the precise structure of 1-bromo-1-chloro-1-propene, distinguishing between its (E) and (Z) isomers, and studying its dynamic properties.

Multi-Dimensional NMR Techniques (e.g., 2D-NMR) for Structural Elucidation

While one-dimensional (1D) NMR provides initial data, two-dimensional (2D) NMR experiments are crucial for unambiguous structural assignment. Techniques such as Correlation Spectroscopy (COSY) would establish the connectivity between the methyl protons and the vinylic proton, while Nuclear Overhauser Effect Spectroscopy (NOESY) would be instrumental in differentiating between the (E) and (Z) isomers by probing through-space proximity of protons. For instance, a NOESY correlation between the methyl group protons and the vinylic proton would suggest the (E) isomer, where these groups are on the same side of the double bond. The CAS SciFinder® database is a resource that may contain curated experimental and predicted NMR spectra, which are essential for such structural verification cas.org.

Dynamic NMR for Conformational and Isomerization Studies

Dynamic NMR (DNMR) spectroscopy is a powerful method for investigating processes such as conformational changes and cis-trans isomerization. By analyzing NMR spectra at various temperatures, it is possible to determine the energy barriers associated with rotation around single bonds or the double bond. For this compound, DNMR could be employed to study the rotational barrier of the methyl group and the kinetics of isomerization between the (E) and (Z) forms under specific conditions, providing valuable thermodynamic data.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectrometry

Assignment of Characteristic Vibrational Modes

The IR and Raman spectra of this compound would exhibit characteristic vibrational modes corresponding to its structural features. Key assignments would include:

C=C stretching: A band in the region of 1600-1650 cm⁻¹, characteristic of a carbon-carbon double bond. The exact position could help distinguish between isomers.

C-H stretching and bending: Vibrations associated with the methyl (CH₃) and vinylic (=C-H) groups.

C-Cl and C-Br stretching: Bands in the fingerprint region (typically below 800 cm⁻¹), which are indicative of the carbon-halogen bonds.

A comprehensive analysis would involve comparing the experimental spectra with those of structurally related molecules and with theoretically calculated frequencies researchgate.net.

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Notes |

| Vinylic =C-H Stretch | 3010-3095 | |

| Methyl C-H Stretch | 2850-2960 | Asymmetric and symmetric stretches. |

| C=C Stretch | 1600-1650 | Position influenced by halogen substitution. |

| Methyl C-H Bending | 1375-1450 | Asymmetric and symmetric bends. |

| Vinylic =C-H Bending | 1290-1310 | |

| C-Cl Stretch | 600-800 | |

| C-Br Stretch | 500-600 |

Conformational Analysis via Vibrational Spectra

The conformational landscape of this compound, particularly concerning the orientation of the methyl group, can be investigated by analyzing its vibrational spectra. Different conformers would likely exhibit unique spectral features, especially in the fingerprint region. By studying the temperature dependence of the IR or Raman spectra, it is possible to determine the relative stabilities of different conformers and the enthalpy difference between them.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathways

High-resolution mass spectrometry is critical for confirming the elemental composition of this compound and for elucidating its fragmentation behavior upon ionization.

The compound has a molecular formula of C₃H₄BrCl and a monoisotopic mass of approximately 153.91849 Da nih.govchemspider.com. HRMS can measure this mass with high precision, allowing for the unambiguous determination of its elemental composition.

The electron ionization (EI) mass spectrum of this compound would display a characteristic isotopic pattern for the molecular ion peak [M]⁺ due to the presence of two bromine isotopes (⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio) and two chlorine isotopes (³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio). This would result in a cluster of peaks at m/z 154, 156, and 158.

Key fragmentation pathways would likely involve the loss of halogen atoms or the entire halo-vinyl group. Potential major fragments would include:

[M - Br]⁺: Loss of a bromine radical.

[M - Cl]⁺: Loss of a chlorine radical.

[M - H]⁺: Loss of a hydrogen radical from the methyl group.

[C₃H₄]⁺: Loss of both halogen atoms.

Analysis of these fragmentation patterns provides a veritable fingerprint for the molecule, aiding in its identification and differentiation from its isomers.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Isomer Ratio Determination

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a principal analytical technique for the assessment of this compound. It is instrumental in both verifying the purity of the synthesized compound and quantifying the relative abundance of its geometric isomers, (E)-1-bromo-1-chloro-1-propene and (Z)-1-bromo-1-chloro-1-propene.

In a typical GC-MS analysis, the volatile sample is injected into the gas chromatograph, where its components are separated based on their differential partitioning between a stationary phase (often a high-boiling point polymer coating the inside of a long, thin capillary column) and a mobile gas phase (typically an inert gas like helium or nitrogen). Due to differences in polarity and boiling points, impurities and the E/Z isomers of this compound exhibit different retention times, allowing for their separation. For instance, analytical protocols for related halopropenes often utilize GC to monitor reaction progress and confirm product purity, demonstrating the technique's effectiveness in separating structurally similar compounds. tcichemicals.com

Following separation by the GC, the eluted components enter the mass spectrometer. Here, they are ionized, most commonly by electron ionization (EI), which fragments the molecules into a pattern of characteristic charged ions. The mass analyzer separates these fragments based on their mass-to-charge ratio (m/z), generating a unique mass spectrum for each component. The molecular ion peak for this compound (C₃H₄BrCl) would be expected around m/z 155, considering the isotopes of bromine (⁷⁹Br, ⁸¹Br) and chlorine (³⁵Cl, ³⁷Cl), leading to a characteristic isotopic pattern. nih.gov The fragmentation patterns can help distinguish between isomers, as the spatial arrangement of atoms can influence which bonds are more easily broken.

Research on similar compounds, such as 1-bromo-3-chloropropene, has shown that GC can effectively monitor yields and analyze E/Z isomer mixtures. acs.org The combination of retention time from the GC and the mass spectrum from the MS provides a high degree of confidence in both the identification and quantification of the target compound and any impurities present.

Table 1: Illustrative GC-MS Parameters for Halopropene Analysis

| Parameter | Description/Value | Purpose |

|---|---|---|

| Column | Capillary column (e.g., DB-5ms, HP-5) | Separates compounds based on boiling point and polarity. Non-polar columns are common for halogenated hydrocarbons. |

| Carrier Gas | Helium or Hydrogen | Acts as the mobile phase to carry the sample through the column. |

| Injection Mode | Split/Splitless | Introduces a small, precise amount of sample onto the column. |

| Temperature Program | Initial oven temperature ramped to a final temperature (e.g., 50°C to 250°C) | Optimizes separation of compounds with different volatilities. |

| MS Ionization | Electron Ionization (EI) at 70 eV | Standard method for creating reproducible fragmentation patterns for library matching. |

| MS Detection | Scan Mode or Selected Ion Monitoring (SIM) | Scan mode acquires full spectra for identification. SIM mode increases sensitivity by monitoring only specific m/z values. |

X-ray Diffraction Studies of Crystalline Derivatives or Analogues

While obtaining a single crystal of the liquid this compound suitable for X-ray diffraction is challenging, the technique is invaluable for the unambiguous structural elucidation of its solid crystalline derivatives or analogues. X-ray crystallography provides definitive proof of molecular geometry, including bond lengths, bond angles, and the absolute stereochemistry of chiral centers or the specific configuration of geometric isomers (E/Z).

There are no direct reports in the literature of the crystal structure of this compound itself. However, studies on analogous halogenated compounds underscore the power of this technique. For example, the structures of Z- and E-isomers of 2-chloro- and 2-bromo-1,1-diferrocenylcyclopropanes were synthesized, and the molecular structure of the Z-isomer was unequivocally confirmed by X-ray diffraction analysis. researchgate.net Such an analysis provides precise atomic coordinates, allowing for the visualization of the molecule in three dimensions and confirming the cis or trans relationship of substituents across the ring, which is analogous to the E/Z configuration across a double bond. researchgate.net

Similarly, X-ray studies on other complex organic molecules containing halogen atoms have been crucial in assigning the correct isomeric structure where spectroscopic data alone might be ambiguous. researchgate.net Should a suitable crystalline derivative of this compound be synthesized (e.g., through reaction to form a solid cycloadduct or a metal complex), X-ray diffraction would be the definitive method to determine its three-dimensional structure. The data obtained would include the precise lattice parameters of the crystal and the spatial arrangement of every atom in the molecule.

Table 2: Representative Data from an X-ray Diffraction Study

| Parameter | Example Value | Information Provided |

|---|---|---|

| Chemical Formula | C₆H₂BF₅O₂ iucr.org | The elemental composition of the crystal's repeating unit. |

| Crystal System | Monoclinic iucr.org | The basic geometric shape of the unit cell (e.g., cubic, orthorhombic, monoclinic). |

| Space Group | P2₁/c iucr.org | The set of symmetry operations that describe the arrangement of molecules within the unit cell. |

| Cell Parameters (a, b, c, α, β, γ) | a = 12.62 Å, b = 6.29 Å, c = 9.40 Å, β = 98.25° iucr.org | The dimensions and angles of the unit cell, the fundamental repeating block of the crystal. |

| Bond Lengths / Angles | e.g., C-Cl, C-Br, C=C | Precise distances between atoms and angles between bonds, confirming the molecular connectivity and geometry. |

| Refinement (R-factor) | < 0.05 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

Theoretical and Computational Chemistry Approaches to 1 Bromo 1 Chloro 1 Propene

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and predict the most stable three-dimensional arrangement of atoms, known as the equilibrium geometry.

Density Functional Theory (DFT) has become a mainstay in computational chemistry for its balance of accuracy and computational cost. DFT methods calculate the electronic energy and structure of a molecule based on its electron density rather than the complex many-electron wavefunction.

For halogenated propenes such as 1-bromo-1-chloro-1-propene, a popular and effective functional is Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP). nih.gov This functional, when paired with an appropriate basis set, can accurately predict molecular geometries. Studies on similar halogenated organic compounds have shown that DFT calculations can yield bond lengths and angles that are in close agreement with experimental data. nih.gov For this compound, DFT would be used to optimize the geometry of both the (E) and (Z) isomers to determine their relative stabilities and precise structural parameters.

Illustrative Data Table of DFT-Calculated Geometrical Parameters

This table presents hypothetical, yet typical, data that would be obtained from a DFT/B3LYP geometry optimization for the (Z)-isomer of this compound.

| Parameter | Atom Pair/Triplet | Calculated Value |

| Bond Lengths | ||

| C1=C2 | 1.33 Å | |

| C1-Br | 1.88 Å | |

| C1-Cl | 1.72 Å | |

| C2-C3 | 1.50 Å | |

| Bond Angles | ||

| Br-C1-Cl | 111.5° | |

| Cl-C1=C2 | 124.0° | |

| Br-C1=C2 | 124.5° | |

| C1=C2-C3 | 125.0° | |

| Dihedral Angle | ||

| Br-C1=C2-C3 | 180.0° |

Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. The Hartree-Fock (HF) method is the simplest ab initio approach, but more accurate results are often obtained using post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2), which better accounts for electron correlation. nih.gov

The choice of a basis set is critical for the accuracy of any quantum chemical calculation. chemistryviews.org A basis set is a set of mathematical functions used to build the molecular orbitals. For molecules containing heavier elements like bromine and chlorine, a robust basis set is essential.

Pople-style basis sets : Sets like 6-311+G(d,p) are commonly used. The "6-311" indicates a triple-zeta split-valence basis for valence electrons, "+" signifies the addition of diffuse functions to better describe anions and weak interactions, and "(d,p)" adds polarization functions to allow for non-spherical electron density distribution, which is crucial for accurate bonding description. uni-rostock.de

Correlation-consistent basis sets : Dunning's sets, such as cc-pVTZ (correlation-consistent polarized Valence Triple-Zeta), are designed to systematically converge towards the complete basis set limit, offering a pathway to highly accurate results, albeit at a higher computational cost.

The selection involves a trade-off between desired accuracy and computational feasibility. For a molecule like this compound, a preliminary geometry optimization might be performed with a smaller basis set, followed by refinement with a larger, more flexible set. mit.edu

Prediction of Spectroscopic Parameters (NMR, IR, Raman)

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for interpreting experimental spectra and confirming molecular structures.

NMR Spectroscopy : Theoretical calculations can predict the nuclear magnetic shielding tensors for each nucleus. These values are then converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). Recent benchmarks have shown that specific DFT functionals, such as WP04, are particularly effective for predicting ¹H NMR shifts. github.io Accurate prediction requires considering solvent effects, often modeled using a Polarizable Continuum Model (PCM), and may involve averaging the results over several low-energy conformations. github.io

IR and Raman Spectroscopy : The calculation of vibrational frequencies is a standard output of a geometry optimization procedure. By calculating the second derivatives of the energy with respect to atomic positions (the Hessian matrix), one can determine the frequencies and intensities of infrared (IR) absorption and Raman scattering. researchgate.net It is a common practice to apply a scaling factor to the calculated harmonic frequencies to correct for anharmonicity and other systematic errors in the computational method, leading to better agreement with experimental spectra. materialsciencejournal.org

Illustrative Table of Predicted vs. Experimental Vibrational Frequencies

This table provides a hypothetical comparison for a key vibrational mode in this compound.

| Vibrational Mode | Calculated Harmonic Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| C=C Stretch | 1685 | 1618 | 1620 |

| C-Cl Stretch | 755 | 725 | 728 |

| C-Br Stretch | 610 | 586 | 585 |

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry is a powerful tool for exploring the mechanisms of chemical reactions. nih.gov By mapping the potential energy surface (PES), researchers can identify the most likely pathway from reactants to products.

A key element in this analysis is the location of the transition state (TS), which is a first-order saddle point on the PES—a maximum along the reaction coordinate and a minimum in all other degrees of freedom. github.io Algorithms like the Synchronous Transit-Guided Quasi-Newton (STQN) method are used to locate these TS structures. A successful TS calculation is confirmed by a vibrational frequency analysis, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. fossee.in

Conformational Analysis and Energy Minima

This compound can exist as different stereoisomers and conformers, and computational methods can determine their relative stabilities.

(E) and (Z) Isomers : The primary stereoisomers are the (E) and (Z) configurations around the carbon-carbon double bond. youtube.comchegg.com By performing separate geometry optimizations for each isomer, their total electronic energies can be calculated. The isomer with the lower energy is predicted to be the more stable and, therefore, the major product in a thermodynamically controlled synthesis. The energy difference between them indicates the equilibrium ratio of the two isomers at a given temperature.

Rotational Conformers : Rotation around the C2-C3 single bond gives rise to different conformers. Similar to studies on related molecules like 1-bromopropane (B46711) and 1-chloropropane, a relaxed scan of the potential energy surface can be performed by systematically rotating the methyl group. researchgate.net This reveals the energy minima corresponding to staggered conformations and energy maxima for eclipsed conformations. For each stable conformer identified, a full geometry optimization and frequency calculation is performed to confirm it as a true energy minimum (no imaginary frequencies). researchgate.net

Hypothetical Torsional Energy Profile for (Z)-1-bromo-1-chloro-1-propene

| Dihedral Angle (H-C2-C3-H) | Conformation | Relative Energy (kJ/mol) |

| 0° | Eclipsed | 15.0 (Maximum) |

| 60° | Staggered (Gauche) | 0.5 |

| 120° | Eclipsed | 14.5 |

| 180° | Staggered (Anti) | 0.0 (Minimum) |

Molecular Dynamics Simulations for Reactivity and Interactions

While quantum chemical calculations typically focus on stationary points on the potential energy surface, molecular dynamics (MD) simulations provide insight into the time-evolution of a molecular system. youtube.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that describes their positions and velocities over time. youtube.com

For a molecule like this compound, MD simulations can be used to:

Study Solvation : By placing the molecule in a simulation box with explicit solvent molecules (e.g., water or an organic solvent), MD can be used to study solvation structures, dynamics, and the influence of the solvent on conformational preferences.

Simulate Reaction Dynamics : Quantum Mechanics/Molecular Mechanics (QM/MM) or ab initio MD simulations can model chemical reactions as they occur. nih.gov This approach allows for the observation of bond-breaking and bond-forming events in real-time, providing a dynamic picture that complements the static view from PES calculations.

Explore Large-Scale Motion : For larger systems involving this compound, such as its interaction with a polymer or a biological macromolecule, classical MD with a parameterized force field can simulate the system's behavior on nanosecond to microsecond timescales, revealing binding modes and conformational changes. nih.govyoutube.com The quality of an MD simulation is highly dependent on the accuracy of the underlying force field or quantum mechanical method used to calculate the forces on the atoms. dlab.cl

Applications As a Versatile Synthon in Organic Chemical Synthesis

Building Block for Complex Organic Molecules

1-Bromo-1-chloro-1-propene serves as a foundational building block for the synthesis of more complex chemical structures. Its high reactivity, attributed to the presence of both bromine and chlorine atoms on the double bond, allows it to be used in addition and substitution reactions. ontosight.ai This utility makes it a valuable intermediate in the production of a range of organic compounds. ontosight.ai

In the broader chemical industry, it is employed in the synthesis of various products, as detailed in the table below.

| Application Category | Examples of End Products |

| Pharmaceuticals | Anesthetics, Sedatives ontosight.ai |

| Agrochemicals | Pesticides, Insecticides ontosight.ai |

| Fine Chemicals | Fragrances, Dyes ontosight.ai |

This table summarizes the general applications of this compound as a synthetic intermediate.

Precursor in Heterocyclic Compound Synthesis

While the difunctional nature of this compound suggests its potential as a precursor for forming heterocyclic rings through reactions involving its double bond and halogen atoms, specific, documented examples of its application in heterocyclic synthesis are not detailed in the available research literature.

Role in Natural Product and Fine Chemical Synthesis (academic context)

In an academic and industrial research context, this compound is recognized as an intermediate for producing fine chemicals. ontosight.ai Its applications include the synthesis of specialty chemicals such as dyes and fragrances. ontosight.ai Furthermore, it is used as a building block in the development of certain pharmaceutical compounds, including anesthetics and sedatives. ontosight.ai However, specific examples of its incorporation into the total synthesis of named natural products are not prominently featured in scientific literature.

Application in Polymer Chemistry Research (as a monomer/modifier in controlled synthesis)

There are no specific findings in the searched literature that detail the use of this compound as a monomer or a modifier in controlled polymerization reactions or other applications within polymer chemistry research.

Generation of Organometallic Reagents (e.g., Propynyllithium)

The generation of specific organometallic reagents, such as propynyllithium, from this compound is not described in the available chemical literature. The synthesis of propynyllithium is well-documented from the related compound 1-bromo-1-propene (B1584524), but this reaction pathway has not been reported for this compound.

Environmental Fate and Transformation Studies: Chemical Mechanisms

Abiotic Degradation Pathways in Environmental Models

Abiotic degradation refers to the breakdown of a chemical compound in the environment through non-biological processes. For 1-bromo-1-chloro-1-propene, the primary abiotic degradation pathways are expected to be hydrolysis, photochemical degradation, and oxidative transformations. Due to a lack of specific experimental studies on this compound, the following sections include discussions based on the general behavior of haloalkenes and related compounds.

Hydrolysis is a chemical reaction in which a molecule of water reacts with a substance, leading to its decomposition. For haloalkanes and haloalkenes, the rate of hydrolysis is influenced by the nature of the halogen, the structure of the carbon skeleton, and environmental conditions such as pH and temperature.

The hydrolysis of similar, more studied compounds, such as 1-bromo-3-chloropropane, is known to occur, although it can be a slow process. For instance, the hydrolysis of 1-bromopropane (B46711) is slow, and the rate is dependent on the carbon-halogen bond strength. nist.gov The hydrolysis of 1,2-dibromo-3-chloropropane (B7766517) has also been studied, indicating that halogenated propanes and propenes can undergo this degradation pathway. ecetoc.orgdntb.gov.ua It is expected that under alkaline conditions, the rate of hydrolysis would increase due to the higher concentration of the hydroxide (B78521) nucleophile.

Photochemical degradation, or photolysis, involves the breakdown of a chemical by light energy, particularly ultraviolet (UV) radiation from the sun. For many organic compounds in the atmosphere and in surface waters, this is a significant degradation pathway.

Specific photolysis studies for this compound have not been identified in the literature. However, haloalkenes, in general, are known to undergo photocatalytic degradation. mdpi.comresearchgate.net The presence of the carbon-carbon double bond and the carbon-halogen bonds suggests that this compound would absorb UV radiation, potentially leading to the cleavage of the carbon-halogen bonds. The energy required to break the C-Br bond is less than that for the C-Cl bond, indicating that photolytic cleavage of the C-Br bond is more likely.

In the atmosphere, the reaction with photochemically produced hydroxyl radicals is often a more significant degradation pathway than direct photolysis for many volatile organic compounds. acs.org For related compounds like 1-bromopropane, degradation in the atmosphere is primarily driven by reaction with hydroxyl radicals. ncert.nic.in

Oxidative transformations in the environment are primarily mediated by reactive oxygen species, such as hydroxyl radicals (•OH) in the atmosphere and in water, and ozone (O3) in the atmosphere.

There is a lack of specific data on the oxidative transformation of this compound. However, for haloalkenes, the reaction with hydroxyl radicals is a key atmospheric degradation mechanism. acs.org The double bond in this compound is susceptible to attack by hydroxyl radicals, leading to the formation of reactive intermediates that can be further oxidized. The rate of this reaction for other chlorinated alkenes has been studied and is a primary determinant of their atmospheric lifetime. ecetoc.org

Similarly, reaction with ozone in the atmosphere can also contribute to the degradation of alkenes through the process of ozonolysis, which cleaves the carbon-carbon double bond.

Volatilization and Atmospheric Partitioning (Chemical Transport)

Volatilization is the process by which a substance evaporates from a solid or liquid phase into the gas phase. This is a key process in the environmental transport of many organic chemicals, moving them from soil and water into the atmosphere. The tendency of a chemical to volatilize is governed by its vapor pressure and its Henry's Law constant.

Physicochemical properties for this compound, such as its boiling point, suggest it is a volatile compound.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C3H4BrCl | guidechem.comnih.gov |

| Molecular Weight | 155.42 g/mol | epa.govnih.gov |

| Boiling Point | 103.3°C at 760 mmHg | chemsrc.com |

| Density | 1.618 g/cm³ | chemsrc.com |

| Water Solubility | Slightly soluble | ontosight.ai |

While a specific Henry's Law constant for this compound is not available, data for structurally similar compounds can provide an estimate of its behavior. For example, the estimated Henry's Law constant for the related compound 1-chloro-1-propene (B106547) is high, indicating it is expected to volatilize rapidly from water surfaces. nih.gov Given its boiling point and slight solubility in water, this compound is also expected to have a significant tendency to volatilize from moist soil and water surfaces into the atmosphere. ontosight.aiguidechem.com Once in the atmosphere, it will be subject to atmospheric transport and the degradation processes described above.

Persistence in Environmental Compartments (focused on chemical stability)

The persistence of a chemical in the environment is a measure of how long it remains in a particular environmental compartment before being broken down or transported away. It is a function of the chemical's stability and the rates of the degradation and transport processes.

Halogenated hydrocarbons, as a class, can be persistent in the environment due to their resistance to breakdown. epa.gov The persistence of this compound will depend on the rates of hydrolysis, photolysis, and oxidation. While specific data is lacking, the presence of the double bond and the carbon-halogen bonds suggests that it is chemically reactive and will undergo degradation, although the rates are unknown. ontosight.ai

In the absence of rapid degradation, its volatility suggests that it will partition to the atmosphere from soil and water. Its persistence in the atmosphere will then be determined by the rates of its reaction with hydroxyl radicals and ozone, and by photolysis. The persistence in soil and water will be governed by hydrolysis and its potential for biodegradation, which is outside the scope of this abiotic discussion. Halogenated compounds are noted for their potential persistence in the environment due to resistance to breakdown by soil bacteria. ncert.nic.inkerala.gov.in

Emerging Research Directions and Future Perspectives on 1 Bromo 1 Chloro 1 Propene

Sustainable Synthesis and Catalysis Innovations

The future synthesis of 1-bromo-1-chloro-1-propene is expected to pivot towards greener and more efficient catalytic methods. Traditional approaches often rely on stoichiometric reagents and can generate significant waste. Emerging research is focused on developing catalytic routes that improve atom economy and reduce environmental impact.

Key Research Thrusts:

Catalytic Halogenation/Dehydrohalogenation: Innovations in catalysis are anticipated to provide direct and selective pathways to this compound from readily available precursors like propene or propyne (B1212725). This could involve tandem reactions where addition and elimination steps are orchestrated by a single catalytic system.

Phase-Transfer Catalysis (PTC): PTC offers a promising avenue for conducting reactions in biphasic systems, which simplifies product separation and can reduce the need for volatile organic solvents. The application of PTC to the synthesis of related compounds, such as in N-alkylation using 1-bromo-3-chloropropane, highlights its potential for facilitating reactions involving haloalkanes under milder and more sustainable conditions.

Renewable Feedstocks: A long-term goal is the development of synthetic routes that utilize renewable feedstocks. Research into the catalytic conversion of biomass-derived platform molecules into functionalized C3 building blocks could eventually provide a sustainable pathway to precursors for this compound.

Anticipated Catalytic Systems and Their Advantages

| Catalytic Approach | Potential Precursors | Key Advantages |

| Transition Metal Catalysis | Propyne, Propene | High selectivity, control over stereochemistry, potential for one-pot synthesis. |

| Organocatalysis | Halogenated propanes | Avoidance of toxic metals, mild reaction conditions, high functional group tolerance. |

| Biocatalysis | Bio-derived alcohols | Environmentally benign, high specificity, operation in aqueous media. |

Advanced Computational Modeling for Predicting Novel Reactivity and Selectivity

Computational chemistry is becoming an indispensable tool for accelerating the discovery of new reactions and understanding complex reaction mechanisms. For this compound, advanced computational modeling, particularly using Density Functional Theory (DFT), is poised to unlock new predictive capabilities.

Future Applications of Computational Modeling:

Predicting Regio- and Stereoselectivity: The distinct electronic and steric environments created by the bromine and chlorine atoms on the double bond make predicting reaction outcomes challenging. DFT calculations can model the transition states of potential reaction pathways, allowing researchers to predict which isomer will be favored kinetically and thermodynamically. For instance, similar computational studies on the cycloaddition reactions of other halogenated vinylbenzenes have successfully predicted regioselectivity, demonstrating the power of this approach. mdpi.com

Mechanism Elucidation: Computational studies can provide detailed insights into reaction mechanisms that are difficult to probe experimentally. mdpi.com For this compound, this could involve mapping the potential energy surfaces for pericyclic reactions, organometallic coupling cycles, or radical additions.

Virtual Screening of Catalysts: Before extensive experimental work is undertaken, computational models can be used to screen libraries of potential catalysts for a desired transformation, identifying candidates with the highest predicted activity and selectivity.

Exploration of New Reaction Manifolds and Domino Processes

The unique arrangement of functional groups in this compound—a vinyl bromide, a vinyl chloride, and a methyl-substituted alkene—makes it a prime candidate for exploring novel reaction manifolds and complex domino processes. Its reactivity as a bromoalkene suggests it can be a highly reactive intermediate in organic synthesis.

Potential Areas of Exploration:

Orthogonal Cross-Coupling Reactions: The differential reactivity of the C-Br and C-Cl bonds could be exploited to perform sequential, site-selective cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). This would allow for the controlled, stepwise introduction of different substituents, creating complex molecular architectures from a simple starting material.

Domino Reactions: this compound could serve as a trigger for domino reaction sequences, where a single synthetic operation initiates a cascade of bond-forming events. For example, an initial coupling reaction at the C-Br bond could be followed by an intramolecular cyclization involving the newly introduced group and the vinyl chloride moiety.

Halogen-Metal Exchange: Selective halogen-metal exchange at the more labile C-Br bond would generate a reactive vinyl organometallic species, which could then participate in a wide range of transformations, including additions to carbonyls, epoxides, and other electrophiles.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry and automated synthesis offers significant advantages in terms of safety, efficiency, and scalability. The application of these technologies to the synthesis and elaboration of this compound represents a significant future direction.

Benefits and Future Implementations:

Enhanced Safety and Control: Many reactions involving halogenated compounds or organometallic intermediates can be highly exothermic or involve hazardous reagents. Flow reactors, with their high surface-area-to-volume ratio, allow for superior temperature control, minimizing the risk of runaway reactions.

Process Optimization: Automated synthesis platforms can rapidly screen a wide range of reaction parameters (temperature, pressure, catalyst loading, stoichiometry) to quickly identify optimal conditions, accelerating process development.

On-Demand Synthesis: Flow chemistry enables the on-demand production of this compound or its derivatives, avoiding the need to store large quantities of potentially reactive intermediates. This is particularly valuable for compounds that may have limited shelf stability.

Conceptual Flow Synthesis Platform

| Module | Function | Parameters Controlled |

| Reagent Pumps | Precise delivery of precursors and reagents | Flow rate, stoichiometry |

| Microreactor | Controlled mixing and reaction | Temperature, pressure, residence time |

| In-line Analysis | Real-time monitoring of reaction progress | Conversion, yield, impurity profile |

| Automated Purification | Continuous separation and isolation of product | Solvent gradient, collection time |

Development of Smart Materials Incorporating Halogenated Alkene Scaffolds

The field of smart materials, which respond to external stimuli like light, heat, or pH, is a major frontier in materials science. The unique electronic properties and potential for non-covalent interactions conferred by the halogen atoms in this compound make it an intriguing building block for the design of new functional materials.

Prospective Applications in Smart Materials:

Photo-responsive Materials: The carbon-carbon double bond is a well-known photoswitch. Incorporating the this compound unit into larger molecular systems, such as those based on overcrowded alkenes, could lead to novel light-driven molecular motors and switches with controlled rotational dynamics. scnu.edu.cn

Stimuli-Responsive Polymers: Halogen bonding—a non-covalent interaction between a halogen atom and a Lewis base—is an emerging tool for directing the self-assembly of supramolecular structures. mdpi.com Polymers incorporating the this compound scaffold could exhibit tunable properties based on halogen bonding interactions, leading to materials that change their shape, solubility, or optical properties in response to chemical stimuli. mdpi.com

Functional Liquid Crystals: The introduction of polar C-X bonds and a rigid alkene core can influence the mesomorphic properties of liquid crystalline materials. By incorporating this scaffold into liquid crystal architectures, it may be possible to develop new materials with tunable optical and electronic properties for display and sensor applications.

Q & A

Q. What are the standard synthetic routes for 1-bromo-1-chloro-1-propene, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via two primary routes:

- Addition of HBr/HCl to propene derivatives : Optimized under controlled temperature (e.g., 0–25°C) using peroxide catalysts to favor allylic halogenation .

- Dehydrohalogenation of 1,2-dichloropropane : Requires strong bases (e.g., KOH) in ethanol, with continuous flow reactors improving purity by minimizing side reactions .

Yield optimization involves adjusting stoichiometry, solvent polarity, and residence time in flow systems. Purity is validated via GC-MS or NMR .

Q. How can the physical properties (e.g., vapor pressure, boiling point) of this compound be experimentally determined?

- Methodological Answer :

- Vapor Pressure : Measured using static or dynamic methods (e.g., isoteniscope) between 257–366 K, with data fitted to Antoine equations .

- Boiling Point : Determined via distillation under reduced pressure to avoid thermal decomposition. Reported values range from 333–340 K .

- Thermodynamic Data : Reaction enthalpies (e.g., ΔrH° = -3.0 ± 0.4 kJ/mol for HBr elimination) are calculated using calorimetry or computational methods (DFT) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR identify substituent positions (e.g., deshielding of vinylic protons at δ 5.5–6.5 ppm) .

- IR Spectroscopy : C-Br and C-Cl stretches appear at 550–650 cm and 700–800 cm, respectively .

- Mass Spectrometry : EI-MS fragments show characteristic peaks for Br/Br isotopes (e.g., m/z 120–122) .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., elimination vs. substitution) affect the synthesis of this compound?

- Methodological Answer :

- Kinetic Control : Low temperatures (<20°C) and polar aprotic solvents (e.g., DMF) favor substitution by stabilizing carbocation intermediates.

- Thermodynamic Control : Elevated temperatures (50–80°C) promote elimination via E2 mechanisms, requiring bulky bases (e.g., t-BuOK) .

- Contradiction Resolution : Conflicting literature reports on regioselectivity can be addressed by isotopic labeling (e.g., C) to track bond cleavage .

Q. What computational models predict the environmental fate and toxicity of this compound?

- Methodological Answer :

- QSPR Models : Predict biodegradation half-lives using molecular descriptors (e.g., logP, polar surface area). EPA’s EPI Suite estimates a half-life of ~30 days in soil .

- Toxicokinetics : In vitro assays (e.g., liver microsomes) quantify metabolic pathways, with CYP450 enzymes implicated in bioactivation to nephrotoxic metabolites .